molecular formula C26H31N3O4 B11193861 N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide

Cat. No.: B11193861
M. Wt: 449.5 g/mol
InChI Key: PTBCTVVKUYENGB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative with a molecular formula of C₂₆H₃₁N₃O₄ and a molecular weight of 449.55 g/mol . Key structural features include:

  • A 2-methoxybenzoyl group at position 1 of the decahydroquinoxaline ring, introducing an electron-donating methoxy substituent.
  • A 3,4-dimethylphenyl acetamide side chain at position 2, contributing hydrophobic interactions.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H31N3O4/c1-16-12-13-18(14-17(16)2)27-24(30)15-22-25(31)28-20-9-5-6-10-21(20)29(22)26(32)19-8-4-7-11-23(19)33-3/h4,7-8,11-14,20-22H,5-6,9-10,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

PTBCTVVKUYENGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the Quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the decahydroquinoxaline core.

    Functionalization: Introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Target Compound vs. Tetrahydroquinoxaline Derivatives
  • and 8 describe compounds with tetrahydroquinoxaline cores (partially unsaturated), compared to the target’s fully saturated decahydroquinoxaline. Saturation reduces ring strain and may enhance metabolic stability by limiting oxidative degradation .
Target Compound vs. Spiro-Indole Derivatives
  • highlights E897-0431 , a spiro[indole-thiazolidine] derivative with a 3,4-dimethylphenyl group and 2-methoxyphenyl acetamide. Despite differing cores, shared substituents suggest overlapping structure-activity relationships (SAR), particularly in hydrophobic interactions .

Substituent Effects

Methoxy and Methyl Groups
  • The 2-methoxybenzoyl group in the target compound contrasts with 4-methoxyphenoxy acetyl in . Ether linkages () may reduce steric hindrance compared to ester-based carbonyls (target compound), influencing target binding .
  • 3,4-Dimethylphenyl substituents are recurrent in bioactive compounds (e.g., 9b in , E897-0431 in ), suggesting this group optimizes hydrophobic interactions in receptor-binding pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Potential Activity
Target Compound Decahydroquinoxaline 2-Methoxybenzoyl, 3,4-dimethylphenyl 449.55 Not specified CNS/antimicrobial (inferred)
9b () Aromatic amide 3,4-Dimethylphenyl, 4-hydroxy-3-methoxy ~354.4* HATU coupling Orexin-1 antagonist
Compound Tetrahydroquinoxaline 4-Methylbenzoyl, 3-nitrophenyl ~425.9* Diazonium coupling Antimicrobial
Compound Tetrahydroquinoxaline 4-Methoxyphenoxy acetyl, 4-methoxyphenyl ~484.5* Mercaptoacetic reflux Not specified
E897-0431 () Spiro[indole-thiazolidine] 3,4-Dimethylphenyl, 2-methoxyphenyl ~523.0* Not detailed Bioactivity screening

*Calculated based on molecular formulas in evidence.

Research Findings and Implications

Pharmacological Insights

  • 3,4-Dimethylphenyl groups (target, 9b, E897-0431) correlate with enhanced hydrophobic binding in orexin-1 antagonists () and antimicrobial agents () .
  • The decahydroquinoxaline core may improve metabolic stability over unsaturated analogues (), a critical factor in CNS drug design .

Structural Challenges

  • The target’s high molecular weight (~449.55 g/mol) may limit blood-brain barrier (BBB) penetration, a common issue in CNS-targeted drugs. Smaller analogues (e.g., 9b at ~354.4 g/mol) could offer better bioavailability .

Biological Activity

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethylphenyl group, a methoxyphenyl carbonyl moiety, and a decahydroquinoxaline core. The molecular formula can be represented as C23H30N2O3C_{23}H_{30}N_2O_3 with a molecular weight of approximately 398.5 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₃N₂O₃
Molecular Weight398.5 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance, one study found that the compound reduced cell viability in A2058 human melanoma cells by inducing apoptosis through the activation of caspase pathways .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. It has been shown to target the hydrophobic pocket of autotaxin (ATX), an enzyme implicated in cancer progression. By inhibiting ATX, the compound reduces the levels of lysophosphatidic acid (LPA), a lipid mediator known to promote tumor growth and metastasis .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .

Study 1: Anticancer Activity in Melanoma

In a controlled laboratory setting, researchers evaluated the efficacy of the compound against A2058 melanoma cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a promising lead for developing new melanoma therapies.

Study 2: Neuroprotection in Neuronal Cells

Another study focused on the neuroprotective effects of the compound in SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of apoptosis and improved cell survival rates compared to untreated controls.

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